molecular formula C9H10OS B8803469 4-Allylsulfanyl-phenol CAS No. 5656-44-0

4-Allylsulfanyl-phenol

Cat. No.: B8803469
CAS No.: 5656-44-0
M. Wt: 166.24 g/mol
InChI Key: LBKISISWVPNGGC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phenolic compounds, including 4-Allylsulfanyl-phenol, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . They can also react with pyrazoline compounds to form a quinoneimine product, which is electrochemically active .

Mechanism of Action

The mechanism of action of phenolic compounds involves proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Future Directions

The future directions for phenolic compounds, including 4-Allylsulfanyl-phenol, involve their potential applications in various industries such as pharmaceutical and food industries . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Properties

CAS No.

5656-44-0

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

4-prop-2-enylsulfanylphenol

InChI

InChI=1S/C9H10OS/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2

InChI Key

LBKISISWVPNGGC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxythiophenol (1.6) (4.30 g, 34.1 mmol) in DMF (25 mL) were added K2CO3 (4.71 g, 34.1 mmol) and allyl bromide (3.09 mL, 34.1 mmol) at ice-water temperature, and the mixture was stirred for 15 minutes, prior to stirring overnight at room temperature. After the addition of 1 M aqueous HCl, the mixture was extracted with ether (3×). The combined organic layer was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/10 to 1/6) to give 1.7 (5.74 g, 70%) as a white semi-solid. The 1H and 13C NMR spectra and mass spectrum were identical to the reported values (Tetrahedron 1994, 50, 10321-10330).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
70%

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